molecular formula C14H12O4 B12389753 MAO-A inhibitor 1

MAO-A inhibitor 1

Cat. No.: B12389753
M. Wt: 244.24 g/mol
InChI Key: WREAQMXXCUARJD-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoamine oxidase A inhibitor 1 is a compound that inhibits the activity of the enzyme monoamine oxidase A. This enzyme is responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, monoamine oxidase A inhibitor 1 increases the levels of these neurotransmitters in the synaptic cleft, which can have various therapeutic effects, particularly in the treatment of depression and anxiety disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monoamine oxidase A inhibitor 1 typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the use of a high-throughput screening assay to identify potential inhibitors, followed by the synthesis of the compound using standard organic chemistry techniques . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of monoamine oxidase A inhibitor 1 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions to ensure high yield and purity. The use of automated systems and high-throughput screening techniques can also enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Monoamine oxidase A inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, dimethyl sulfoxide, and various organic solvents. The reaction conditions often involve specific temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed: The major products formed from these reactions include modified versions of monoamine oxidase A inhibitor 1 with enhanced inhibitory activity. These products are often tested for their efficacy in inhibiting the enzyme and their potential therapeutic applications .

Mechanism of Action

Comparison with Similar Compounds

Monoamine oxidase A inhibitor 1 is unique in its selectivity for the monoamine oxidase A enzyme. Other similar compounds include monoamine oxidase B inhibitors, which selectively inhibit the monoamine oxidase B enzyme . Examples of monoamine oxidase B inhibitors include selegiline and rasagiline . These compounds are primarily used in the treatment of Parkinson’s disease, as they increase the levels of dopamine in the brain . In contrast, monoamine oxidase A inhibitor 1 is more effective in treating depression and anxiety disorders due to its selectivity for the monoamine oxidase A enzyme .

Conclusion

Monoamine oxidase A inhibitor 1 is a valuable compound with significant therapeutic potential. Its ability to inhibit the monoamine oxidase A enzyme and increase neurotransmitter levels makes it an effective treatment for depression and anxiety disorders. Additionally, its applications in scientific research and potential use in cancer treatment highlight its importance in various fields of study.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,2,4-triol

InChI

InChI=1S/C14H12O4/c15-11-5-2-9(3-6-11)1-4-10-7-12(16)8-13(17)14(10)18/h1-8,15-18H/b4-1+

InChI Key

WREAQMXXCUARJD-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)O)O

Origin of Product

United States

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